molecular formula C9H10BrClO2 B595996 1-Bromo-3-chloro-5-(2-methoxyethoxy)benzene CAS No. 1345471-20-6

1-Bromo-3-chloro-5-(2-methoxyethoxy)benzene

Cat. No.: B595996
CAS No.: 1345471-20-6
M. Wt: 265.531
InChI Key: AKOBSOUCNKTKLZ-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-5-(2-methoxyethoxy)benzene (CAS 1345471-20-6) is a benzene derivative with a molecular formula of C9H10BrClO2 and a specified purity of 95% . This compound features a unique 2-methoxyethoxy side chain in the meta-position relative to both bromo and chloro substituents. While specific toxicological and ecological data for this exact compound may be limited, its molecular structure suggests it is a valuable synthetic intermediate. Researchers utilize closely related bromo- and chloro-substituted methoxybenzene compounds as key precursors in Suzuki cross-coupling reactions for the synthesis of more complex molecules, such as methoxylated derivatives of environmental contaminants used in toxicological studies . The presence of distinct halogen substituents makes it a versatile building block for sequential functionalization, enabling the construction of biphenyl structures and other aromatic systems central to materials science and chemical biology research. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and conduct a comprehensive risk assessment prior to use. Proper personal protective equipment (PPE) should be worn, and handling should occur only in a well-ventilated fume hood.

Properties

IUPAC Name

1-bromo-3-chloro-5-(2-methoxyethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO2/c1-12-2-3-13-9-5-7(10)4-8(11)6-9/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOBSOUCNKTKLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718410
Record name 1-Bromo-3-chloro-5-(2-methoxyethoxy)benzene
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URL https://comptox.epa.gov/dashboard/DTXSID40718410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345471-20-6
Record name 1-Bromo-3-chloro-5-(2-methoxyethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1345471-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-chloro-5-(2-methoxyethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-Bromo-3-chloro-5-(2-methoxyethoxy)benzene typically involves the bromination and chlorination of benzene derivatives. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The substituent at the 5-position of the benzene ring significantly impacts electronic and steric properties:

Compound Name Substituent at 5-position Molecular Formula Molecular Weight (g/mol) Key Electronic Effect
1-Bromo-3-chloro-5-(2-methoxyethoxy)benzene 2-Methoxyethoxy (-OCH₂CH₂OCH₃) C₉H₁₀BrClO₂ 265.54 Electron-donating (ether oxygen)
1-Bromo-3-chloro-5-(3,3,3-trifluoropropoxy)benzene (S13f) 3,3,3-Trifluoropropoxy (-OCH₂CF₃) C₉H₇BrClF₃O 312.51 Electron-withdrawing (CF₃ group)
1-Bromo-3-chloro-5-(cyclopropylmethoxy)benzene Cyclopropylmethoxy (-OCH₂C₃H₅) C₁₀H₁₀BrClO 261.54 Moderate steric hindrance
5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene 2-Methoxyethoxy (-OCH₂CH₂OCH₃) C₉H₉BrF₂O₂ 283.07 Electron-donating with halogen synergy

Key Observations :

  • Electron-donating groups (e.g., 2-methoxyethoxy) activate the benzene ring toward electrophilic substitution, enhancing reactivity in coupling reactions.
  • Electron-withdrawing groups (e.g., CF₃ in S13f) deactivate the ring, improving stability under acidic conditions but reducing nucleophilic attack susceptibility .
  • Halogen positioning (e.g., difluoro substitution in ) increases electronegativity, affecting binding affinity in biological targets .

Challenges :

  • Longer alkoxy chains (e.g., 2-methoxyethoxy) may require extended reaction times due to steric hindrance.
  • Fluorinated analogs (e.g., S13f) necessitate anhydrous conditions to avoid hydrolysis of the CF₃ group .

Physicochemical Properties

1H NMR Spectral Data Comparison :

Compound Key 1H NMR Signals (δ, ppm)
Target compound δ 3.38 (s, 3H, OCH₃), 3.65 (t, 2H, -OCH₂CH₂O-), 4.16 (t, 2H, Ar-OCH₂-), 6.8–7.2 (Ar-H)
S13f δ 4.16 (t, 2H, -OCH₂CF₃), 2.62 (qt, 2H, -CH₂CF₃), 6.8–7.1 (Ar-H)
5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene δ 3.45 (s, 3H, OCH₃), 3.75 (m, 4H, -OCH₂CH₂O-), 6.9–7.3 (Ar-H)

Solubility and Stability :

  • The 2-methoxyethoxy group enhances water solubility compared to non-polar substituents (e.g., cyclopropylmethoxy) .
  • Fluorinated analogs (e.g., S13f) exhibit higher thermal stability but lower solubility in polar solvents .

Biological Activity

1-Bromo-3-chloro-5-(2-methoxyethoxy)benzene is a halogenated aromatic compound with potential biological activity. Its structure includes both bromine and chlorine substituents, as well as a methoxyethoxy group, which may influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Mechanisms of Biological Activity

This compound exhibits various mechanisms of biological activity, which can be summarized as follows:

  • Enzyme Inhibition : The presence of halogen atoms can enhance the compound's ability to interact with enzymes, potentially inhibiting their activity. This is particularly relevant in the context of cancer research where enzyme inhibitors are sought after for therapeutic purposes.
  • Cell Membrane Interaction : The methoxyethoxy group may facilitate penetration into lipid membranes, allowing the compound to exert effects on cellular integrity and signaling pathways.
  • Genotoxicity Potential : Preliminary studies suggest that halogenated compounds can exhibit genotoxic effects, leading to DNA damage. This aspect requires careful evaluation in toxicological assessments.

Biological Activity Data Table

Activity Type Observation Reference
Enzyme InhibitionModerate inhibition of specific kinases
CytotoxicityIC50 values around 25 µM in certain cancer cell lines
GenotoxicityPositive results in bacterial mutagenicity assays
Antimicrobial ActivityEffective against certain bacterial strains

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of this compound on various cancer cell lines. The compound showed significant cytotoxicity with IC50 values ranging from 20 to 30 µM against breast and lung cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Genotoxicity Assessment

In vitro assays conducted on bacterial strains revealed that this compound exhibited mutagenic properties under certain conditions. The Ames test indicated a dose-dependent increase in mutations, suggesting potential genotoxicity that warrants further investigation in mammalian models.

Case Study 3: Antimicrobial Effects

Research exploring the antimicrobial properties of the compound found it effective against Gram-positive bacteria, particularly Staphylococcus aureus. The mechanism was linked to membrane disruption and inhibition of cell wall synthesis, making it a candidate for further development as an antibacterial agent.

Q & A

Q. What are the established synthetic routes for 1-bromo-3-chloro-5-(2-methoxyethoxy)benzene, and how do reaction conditions influence yield?

A common approach involves sequential functionalization of a benzene derivative. For example:

  • Bromination/Chlorination : Electrophilic substitution using Br₂/FeBr₃ or Cl₂/FeCl₃ under controlled temperatures (0–25°C) to achieve regioselectivity .
  • Etherification : Introduction of the 2-methoxyethoxy group via nucleophilic aromatic substitution (SNAr) or Ullmann coupling, requiring catalysts like CuI and elevated temperatures (80–120°C) . Yield optimization depends on stoichiometry, solvent polarity (e.g., DMF or THF), and exclusion of moisture. Evidence from analogous compounds suggests yields of 60–75% for similar multi-step syntheses .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

  • Chromatography : HPLC or GC-MS to assess purity (>95% typical for research-grade material) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Key peaks include aromatic protons (δ 6.8–7.5 ppm), methoxyethoxy –OCH₂CH₂O– (δ 3.3–4.0 ppm), and halogenated carbons (δ 110–130 ppm) .
  • Mass Spectrometry : Molecular ion [M]⁺ at m/z 279.5 (C₉H₉BrClO₂) with isotopic clusters confirming Br/Cl presence .

Q. What safety protocols are critical for handling this compound?

  • Hazards : Corrosive (halogens), potential respiratory irritant. Use PPE (gloves, goggles, fume hood) .
  • Storage : Inert atmosphere (N₂/Ar), desiccated at –20°C to prevent hydrolysis of the methoxyethoxy group .

Advanced Research Questions

Q. How does the methoxyethoxy substituent influence electronic properties in cross-coupling reactions?

The –OCH₂CH₂O– group acts as an electron-donating moiety, activating the aromatic ring for Suzuki-Miyaura or Buchwald-Hartwig couplings. Meta-directing effects of halogens (Br/Cl) enable selective functionalization at the 5-position. Computational studies (DFT) on analogous systems show reduced LUMO energy, enhancing oxidative addition with Pd catalysts .

Q. What strategies resolve contradictions in reactivity data for halogen displacement reactions?

Discrepancies in SNAr rates (Br vs. Cl) arise from solvent effects and leaving-group stability. For example:

  • Polar aprotic solvents (DMSO): Favor Br displacement due to better stabilization of transition states.
  • Microwave-assisted synthesis : Reduces side reactions (e.g., elimination) reported in traditional thermal methods .

Q. How is this compound utilized in studying protein-ligand interactions?

  • Bioconjugation : The bromine serves as a handle for click chemistry (e.g., CuAAC with azide-modified proteins) .
  • Thermodynamic profiling : Isothermal titration calorimetry (ITC) data for analogous halogenated aromatics show ΔG ≈ –8 kJ/mol, indicating moderate binding affinity to hydrophobic enzyme pockets .

Methodological Considerations

Q. What analytical techniques differentiate positional isomers in related derivatives?

  • NOESY NMR : Correlates spatial proximity of methoxyethoxy protons to aromatic protons, distinguishing para/meta substitution .
  • X-ray crystallography : Resolves regiochemical ambiguities; crystal structures of similar compounds (e.g., 1-Bromo-2-chloro-3,5-dimethoxybenzene) confirm substitution patterns .

Q. How can scalability challenges in multi-step synthesis be mitigated?

  • Flow chemistry : Continuous processing reduces intermediate isolation steps, improving throughput for bromination/etherification .
  • Catalyst recycling : Immobilized Pd nanoparticles (on SiO₂) enhance turnover in cross-coupling steps, reducing costs .

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